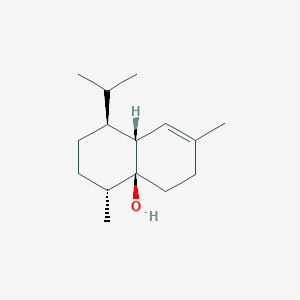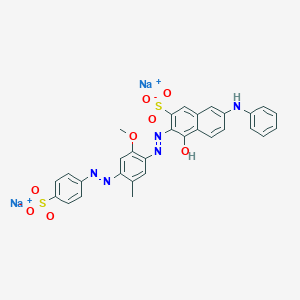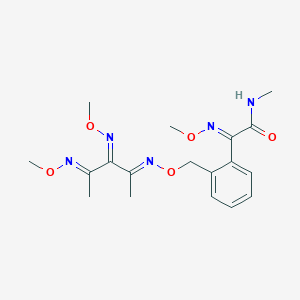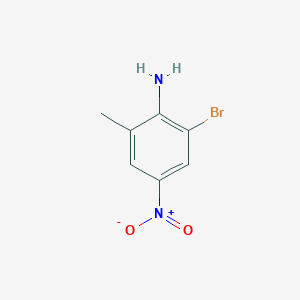
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its high purity and is widely cited in global scientific literature . The compound has a molecular weight of 287.31 g/mol and a chemical formula of C₁₃H₁₄NNaO₃S .
Preparation Methods
The synthesis of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate typically involves the reaction of naphthalen-1-amine with 3-chloropropane-1-sulfonic acid sodium salt under controlled conditions . The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate undergoes various chemical reactions, including:
Scientific Research Applications
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and signaling pathways, which can be studied to understand the compound’s effects on biological systems .
Comparison with Similar Compounds
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can be compared with other similar compounds, such as:
Sodium 3-(naphthalen-2-ylamino)propane-1-sulfonate: This compound has a similar structure but differs in the position of the naphthyl group, leading to different chemical and biological properties.
Sodium 3-(phenylamino)propane-1-sulfonate: This compound has a phenyl group instead of a naphthyl group, resulting in different reactivity and applications.
Sodium 3-(benzylamino)propane-1-sulfonate: This compound has a benzyl group, which affects its solubility and interaction with biological targets.
Properties
IUPAC Name |
sodium;3-(naphthalen-1-ylamino)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S.Na/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8,14H,4,9-10H2,(H,15,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOPFPPLFWZKJN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635463 |
Source


|
| Record name | Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104484-71-1 |
Source


|
| Record name | Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)

![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)






![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B33989.png)
